3-cyclopropyl-1-ethyl-1H-pyrazole
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Overview
Description
3-Cyclopropyl-1-ethyl-1H-pyrazole is an organic compound with the molecular formula C8H12N2 It features a pyrazole ring substituted with a cyclopropyl group at the third position and an ethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole typically involves the following steps:
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Cyclopropylation of Pyrazole: : The initial step involves the cyclopropylation of pyrazole. This can be achieved by reacting pyrazole with cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Ethylation: : The next step is the ethylation of the cyclopropylated pyrazole. This can be done by reacting the intermediate with ethyl iodide in the presence of a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-Cyclopropyl-1-ethyl-1H-pyrazole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole oxides.
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or ethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropyl-1-ethyl-1H-pyrazole has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
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Industry: : It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and ethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1H-pyrazole: Lacks the ethyl group, which may result in different chemical reactivity and biological activity.
1-Ethyl-3-methyl-1H-pyrazole: Substitution of the cyclopropyl group with a methyl group, altering its steric and electronic properties.
3-Cyclopropyl-1-phenyl-1H-pyrazole: Replacement of the ethyl group with a phenyl group, potentially enhancing aromatic interactions in biological systems.
Uniqueness
3-Cyclopropyl-1-ethyl-1H-pyrazole is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1170112-67-0 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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